molecular formula C7H4Br2FI B15200354 2,4-Dibromo-6-fluoro-3-iodotoluene CAS No. 1000576-80-6

2,4-Dibromo-6-fluoro-3-iodotoluene

Cat. No.: B15200354
CAS No.: 1000576-80-6
M. Wt: 393.82 g/mol
InChI Key: WOYBRSFNAJHZGI-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-fluoro-3-iodotoluene is a halogenated aromatic compound with the molecular formula C7H4Br2FI and a molecular weight of 393.82 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a toluene ring, making it a valuable intermediate in organic synthesis and various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-fluoro-3-iodotoluene typically involves multi-step halogenation reactions. One common method includes the bromination of 6-fluoro-3-iodotoluene, followed by further bromination to achieve the desired substitution pattern. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of catalysts or under specific temperature and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-fluoro-3-iodotoluene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases or acids for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized toluenes, while coupling reactions can produce biaryl compounds or other complex aromatic systems .

Scientific Research Applications

2,4-Dibromo-6-fluoro-3-iodotoluene is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: In the study of halogenated compounds’ effects on biological systems and their potential use in drug development.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds and in the development of diagnostic agents.

    Industry: In the production of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-fluoro-3-iodotoluene involves its ability to undergo various chemical transformations due to the presence of multiple halogen atoms. These halogens can participate in different types of reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-fluorotoluene
  • 2,4-Dibromo-3-iodotoluene
  • 2,4-Dibromo-6-iodotoluene

Comparison

Compared to similar compounds, 2,4-Dibromo-6-fluoro-3-iodotoluene is unique due to the presence of all three halogens (bromine, fluorine, and iodine) on the toluene ring. This unique substitution pattern provides distinct reactivity and versatility in various chemical reactions, making it a valuable compound in research and industrial applications .

Biological Activity

2,4-Dibromo-6-fluoro-3-iodotoluene is a halogenated aromatic compound that has garnered attention for its potential biological activities. With a molecular formula of C_9H_5Br_2F I and a molecular weight of 393.82 g/mol, this compound features multiple halogen substituents on a toluene ring, which enhances its reactivity and potential therapeutic applications. The biological activity of this compound is primarily attributed to its interactions with various biological targets, making it a subject of ongoing research in medicinal chemistry and pharmacology.

The unique combination of bromine, fluorine, and iodine in this compound contributes to its diverse chemical behavior. The presence of these halogens allows for various chemical transformations, which can lead to different biological effects.

PropertyValue
Molecular FormulaC_9H_5Br_2F I
Molecular Weight393.82 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity Overview

Research indicates that halogenated compounds like this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that halogenated compounds can inhibit the growth of various bacteria and fungi.
  • Anticancer Properties : The compound may influence cancer cell metabolism and proliferation through its interaction with key enzymes involved in glycolysis and other metabolic pathways.

The specific biological effects depend on the positions and types of halogen substituents on the aromatic ring, which can significantly influence the compound's reactivity with biological targets.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other halogenated derivatives that have shown potency against hexokinase in cancer cells .
  • Receptor Modulation : It may interact with specific receptors or enzymes, altering their activity and affecting cellular signaling pathways.

Case Studies

Recent studies have explored the potential applications of halogenated compounds in targeting aggressive cancers:

  • Glycolysis Inhibition : Research on fluorinated derivatives has demonstrated enhanced cytotoxicity in glioblastoma multiforme (GBM) cells by inhibiting glycolysis through competitive binding to hexokinase . This suggests that similar mechanisms may be applicable to this compound.
  • Antimicrobial Studies : A study evaluated the antimicrobial properties of various halogenated compounds against pathogenic bacteria. Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential therapeutic applications.

Future Directions

The ongoing research into the biological activity of this compound indicates several promising avenues:

  • Drug Development : The compound's ability to modulate metabolic pathways positions it as a candidate for developing new anticancer therapies.
  • Further Characterization : Detailed studies are needed to elucidate the specific interactions between this compound and its biological targets.

Properties

CAS No.

1000576-80-6

Molecular Formula

C7H4Br2FI

Molecular Weight

393.82 g/mol

IUPAC Name

1,3-dibromo-5-fluoro-2-iodo-4-methylbenzene

InChI

InChI=1S/C7H4Br2FI/c1-3-5(10)2-4(8)7(11)6(3)9/h2H,1H3

InChI Key

WOYBRSFNAJHZGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1F)Br)I)Br

Origin of Product

United States

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